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Compound Name:
methoxybenzoate

Cat. No. 81297697

For Immediate Release

This technical guide offers an in-depth analysis of the physicochemical properties of Methyl 4-
amino-3-methoxybenzoate (CAS No: 41608-64-4), a key intermediate in pharmaceutical and
organic synthesis. This document is intended for researchers, scientists, and professionals in
drug development, providing essential data, experimental methodologies, and a detailed
synthesis workflow.

Core Physicochemical Properties

Methyl 4-amino-3-methoxybenzoate is a substituted benzoic acid derivative. Its molecular
structure, featuring an amino group, a methoxy group, and a methyl ester, makes it a versatile
building block for more complex molecules.[1][2] The compound typically presents as a white to
light yellow solid.[1]

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name methyl 4-amino-3-methoxybenzoate
CAS Number 41608-64-4

Molecular Formula CoH11NOs3

Canonical SMILES

COC1=C(C=CC(=C1)C(=0)OC)N

InChl Key

DIJLFOMMCQBAMAA-UHFFFAOYSA-N

ble 2: Ouantitative Physicochemical

Property Value Source

Molecular Weight 181.19 g/mol PubChem

Melting Point 128-131 °C Anax Laboratories[3]
Boiling Point 339.2+22.0 °C (Predicted) ChemicalBook

logP (Calculated) 1.064 ChemScene

2.04+0.10 (Predicted for 4-

pKa (Predicted) ) ) ChemicalBook
amino-2-methoxy isomer)
Soluble in Methanol,

Solubility Chloroform, DMSO; Slightly ChemBK

soluble in water.

Experimental Protocols

The following sections detail the methodologies for the synthesis of Methyl 4-amino-3-

methoxybenzoate and the determination of its key physicochemical properties.

Synthesis Protocol: Reduction of Methyl 4-nitro-3-

methoxybenzoate

A common and effective method for the synthesis of Methyl 4-amino-3-methoxybenzoate is

the reduction of its nitro precursor, Methyl 4-nitro-3-methoxybenzoate.
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Materials:

e Methyl 4-nitro-3-methoxybenzoate

o Ethanol

o Palladium on carbon (Pd/C, 10%)

e Hydrogen (Hz) gas

e Celite®

Procedure:

An ethanol solution of Methyl 4-nitro-3-methoxybenzoate is prepared.

e A catalytic amount of 10% Pd/C is added to the solution.

e The mixture is stirred under a hydrogen gas atmosphere for approximately 5 hours.

» Upon completion of the reaction, the catalyst is removed by filtration through Celite®.
e The solvent is evaporated under vacuum to yield an off-white solid.

e The crude product is recrystallized from methanol to give the purified Methyl 4-amino-3-
methoxybenzoate.

General Protocol for Melting Point Determination

The melting point of a crystalline solid can be determined using the capillary method with a
melting point apparatus.

Materials:
e Dry, powdered sample of Methyl 4-amino-3-methoxybenzoate
o Capillary tube (sealed at one end)

e Melting point apparatus
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Procedure:

A small amount of the finely powdered sample is packed into the open end of a capillary tube
to a height of 2-3 mm.[4]

e The capillary tube is placed in the heating block of the melting point apparatus.
o The sample is heated rapidly to about 20 °C below the expected melting point.
e The heating rate is then reduced to approximately 1-2 °C per minute.

e The temperature at which the first droplet of liquid appears is recorded as the beginning of
the melting range.

e The temperature at which the entire solid has turned into a clear liquid is recorded as the end
of the melting range. A narrow melting range (1-2 °C) is indicative of a pure compound.[5]

General Protocol for Solubility Determination

A gualitative determination of solubility in various solvents can be performed through
systematic testing.

Materials:

e Methyl 4-amino-3-methoxybenzoate

o Test tubes

e Solvents (e.g., water, methanol, ethanol, DMSO, 5% NaOH, 5% HCI)
Procedure:

e Approximately 25 mg of the compound is placed in a test tube.

e 0.75 mL of the solvent is added in small portions, with vigorous shaking after each addition.

[6]

e The compound's solubility is observed and categorized (e.g., soluble, partially soluble,
insoluble).
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e For water-soluble compounds, litmus paper can be used to determine if the solution is acidic
or basic.[7]

o For water-insoluble compounds, subsequent tests in acidic (5% HCI) and basic (5% NaOH)
solutions can indicate the presence of basic or acidic functional groups, respectively.[7]

General Protocol for pKa Determination

The acid dissociation constant (pKa) of an ionizable compound like an aromatic amine can be
determined using spectrophotometric methods, particularly as most are not readily soluble in
water alone.

Materials:

Methyl 4-amino-3-methoxybenzoate

Mixed solvent system (e.g., ethanol-water)

Solutions of varying known pH

UV-Vis Spectrophotometer

Procedure:

A stock solution of the amine is prepared in a suitable mixed solvent system.[8]
o A series of solutions with different, precisely known pH values are prepared.

e The absorbance of the amine in each solution is measured at a wavelength where the
protonated and unprotonated forms have different extinction coefficients.

e The ratio of the protonated to unprotonated species is calculated from the absorbance
values.

o The pKa is then determined using the Henderson-Hasselbalch equation by plotting the
logarithm of this ratio against the pH.[8]
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General Protocol for logP Determination (Shake-Flask
Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly

determined using the shake-flask method, which is considered the "gold standard".[9][10]

Materials:

Methyl 4-amino-3-methoxybenzoate

1-Octanol (pre-saturated with water)

Water or a suitable buffer (e.g., PBS, pH 7.4, pre-saturated with 1-octanol)

Separatory funnel or vials

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

A known amount of the compound is dissolved in either the aqueous or 1-octanol phase.

The two immiscible phases are combined in a separatory funnel or vial at a known volume
ratio.

The mixture is shaken vigorously until equilibrium is reached, allowing the compound to
partition between the two layers.[10]

The mixture is then allowed to stand until the two phases are clearly separated.

The concentration of the compound in each phase is determined using a suitable analytical
technique.[11]

The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol
phase to the concentration in the aqueous phase.

The logP is the base-10 logarithm of the partition coefficient.
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Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis of Methyl 4-
amino-3-methoxybenzoate.
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Caption: Synthesis workflow for Methyl 4-amino-3-methoxybenzoate.

Applications in Research and Development

Methyl 4-amino-3-methoxybenzoate and its structural isomers are valuable intermediates in
the synthesis of various pharmaceutical compounds.[12] The presence of multiple functional
groups allows for diverse chemical modifications, making it a key starting material for building
the core structures of biologically active molecules, including potential antitumor and
antibacterial agents.[1] Its utility as a building block in the development of novel therapeutics
underscores the importance of a thorough understanding of its physicochemical properties for
process optimization and drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Methyl 4-amino-3-methoxybenzoate: A Comprehensive
Physicochemical Profile for Advanced Research]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1297697#methyl-4-amino-3-
methoxybenzoate-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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